L-Pyroglutamic Acid

Catalog No.
S539655
CAS No.
98-79-3
M.F
C5H7NO3
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Pyroglutamic Acid

CAS Number

98-79-3

Product Name

L-Pyroglutamic Acid

IUPAC Name

(2S)-5-oxopyrrolidine-2-carboxylic acid

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1

InChI Key

ODHCTXKNWHHXJC-VKHMYHEASA-N

SMILES

Array

solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
476.0 mg/mL at 13 °C

Synonyms

5-Ketoproline, 5-Oxoproline, 5-Oxopyrrolidine-2-Carboxylic Acid, Magnesium Pidolate, Pidolate, Magnesium, Pidolic Acid, Pyroglutamate, Pyroglutamic Acid, Pyrrolidonecarboxylic Acid

Canonical SMILES

C1CC(=O)NC1C(=O)O

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O

The exact mass of the compound L-Pyroglutamic acid is 129.0426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 476000 mg/l (at 13 °c)476 mg/ml at 13 °c476.0 mg/ml at 13 °c>19.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760414. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Humectant; Moisturising. However, this does not mean our product can be used or applied in the same or a similar way.

L-Pyroglutamic Acid (CAS: 98-79-3), also known as (S)-5-Oxoproline, is a cyclic amino acid derivative formed by the intramolecular cyclization of L-glutamic acid. This specific, optically active L-enantiomer is a fundamental chiral building block in asymmetric synthesis, serving as a precursor for numerous pharmaceuticals and bioactive molecules. It is also utilized in the cosmetics industry as a high-performance humectant, being a key component of the skin's natural moisturizing factor (NMF). Its procurement is driven by the necessity for its precise stereochemistry, which is critical for biological activity and achieving enantiomerically pure final products.

Substituting L-Pyroglutamic Acid with its D-enantiomer or the racemic DL-mixture is infeasible for its primary applications. In chiral synthesis, using the incorrect stereoisomer results in the wrong final product, necessitating costly and complex purification steps, if separation is even possible. Similarly, its biological function as a humectant is tied to the naturally occurring L-form, which is part of the skin's own moisturizing systems. Even from a processing standpoint, racemic mixtures often exhibit different physical properties, such as melting point and solubility, compared to the pure enantiomers, which can disrupt established formulation and manufacturing protocols. Therefore, for applications demanding stereochemical precision and biocompatibility, only high-purity L-Pyroglutamic Acid (CAS 98-79-3) is a viable procurement choice.

Processability Advantage: Differentiated Melting Point from Racemic Form

The enantiomerically pure L-Pyroglutamic Acid has a distinct and higher melting point range compared to the racemic DL-Pyroglutamic acid. Literature and supplier data report the melting point of L-Pyroglutamic Acid to be in the range of 160-163 °C, whereas the DL-racemic form melts at a higher temperature, around 183-185 °C. This difference is a critical parameter for processes like melt extrusion, thermal mixing, or any formulation step where precise temperature control is necessary to ensure phase homogeneity and stability without degradation.

Evidence DimensionMelting Point (°C)
Target Compound Data160-163 °C
Comparator Or BaselineDL-Pyroglutamic Acid: 183-185 °C
Quantified Differenceapprox. 20-25 °C lower melting point than the racemate
ConditionsStandard atmospheric pressure

This significant difference in melting point directly impacts processability, energy costs, and the thermal stability window in manufacturing and formulation workflows.

Precursor Suitability: Essential Chiral Scaffold for Asymmetric Synthesis

L-Pyroglutamic acid is a widely used chiral precursor, or 'chiral synthon', for creating more complex, enantiomerically pure molecules. Its rigid, five-membered ring structure and defined (S)-stereocenter at C-2 make it an ideal starting material for synthesizing substituted prolines and other non-proteinogenic amino acids. For instance, deprotonation and subsequent reaction with electrophiles allows for stereoselective functionalization at the C-4 position. Using the racemic DL-form would result in a mixture of diastereomers, defeating the purpose of asymmetric synthesis and requiring difficult separation, while its parent compound, L-glutamic acid, lacks the conformational rigidity that makes L-pyroglutamic acid a more selective scaffold.

Evidence DimensionSynthetic Utility
Target Compound DataProvides a single, defined (S)-stereocenter in a rigid scaffold, enabling stereoselective synthesis of target molecules.
Comparator Or BaselineDL-Pyroglutamic Acid: Yields a difficult-to-separate mixture of diastereomeric products. L-Glutamic Acid: More conformationally flexible, leading to lower stereoselectivity in many cyclization-dependent reactions.
Quantified DifferenceQualitative but absolute: enables enantiopure synthesis vs. producing mixtures.
ConditionsStandard asymmetric synthesis protocols (e.g., enolate alkylation).

For developing stereochemically pure APIs or other specialty chemicals, procuring the L-enantiomer is non-negotiable to avoid yield loss and complex purification challenges.

Application Performance: Superior Hydrating Agent in Cosmetic Formulations

L-Pyroglutamic acid (and its sodium salt, Sodium PCA) is a key component of the skin's Natural Moisturizing Factor (NMF) and functions as a superior humectant. It is recognized as a stronger hydrating agent than more common, commodity humectants like glycerin or propylene glycol due to its high water-binding capacity, holding several times its weight in water. Its structural analog, L-Proline, is also an amino acid found in skin but L-PCA is specifically formed from filaggrin breakdown in the stratum corneum and plays a direct role in maintaining skin hydration.

Evidence DimensionHumectant Efficacy
Target Compound DataHigh water-absorbency, holds several times its own weight in water; integral component of NMF.
Comparator Or BaselineGlycerin / Propylene Glycol: Considered traditional, less effective baseline humectants. L-Proline: A related amino acid, but L-PCA is the specific NMF component derived from filaggrin.
Quantified DifferenceStated to be a 'stronger hydrating agent' than glycerin or propylene glycol.
ConditionsTopical application in cosmetic/dermatological formulations.

For high-performance moisturizing products, L-Pyroglutamic acid provides a biocompatible and more effective option than standard humectants, justifying its selection in premium formulations.

Starting Material for Enantiopure Pharmaceutical Ingredients (APIs)

Where the synthesis of a complex chiral drug requires a rigid, stereodefined starting material to build upon, L-Pyroglutamic acid provides a cost-effective and reliable foundation from the chiral pool, ensuring the final API has the correct, biologically active stereochemistry.

Formulation of High-Efficacy Biocompatible Moisturizers

For advanced skincare or dermatological products where performance is critical, L-Pyroglutamic acid is the right choice over generic humectants like glycerin. Its role as a key component of the skin's NMF ensures high efficacy and biocompatibility for restoring hydration.

Chiral Resolving Agent for Racemic Amines

In processes requiring the separation of racemic amines, L-Pyroglutamic acid can be used as an effective chiral resolving agent. It forms diastereomeric salts with the amine mixture, which can then be separated based on differences in their physical properties, such as solubility.

Synthesis of Non-Proteinogenic Amino Acids for Peptide Chemistry

When developing novel peptides or peptidomimetics with constrained conformations for enhanced stability or receptor affinity, L-Pyroglutamic acid serves as a versatile precursor for creating unique, stereochemically-defined amino acid analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Solid

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

129.042593085 Da

Monoisotopic Mass

129.042593085 Da

Heavy Atom Count

9

Appearance

Solid powder

Melting Point

184.7 °C
Mp 156-157 °

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SZB83O1W42

GHS Hazard Statements

Aggregated GHS information provided by 139 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 139 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 134 of 139 companies with hazard statement code(s):;
H315 (54.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (49.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (53.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

There is currently no clinically approved and/or marketed medicine that relies upon pidolic acid as an active ingredient for any formal therapeutic indication. Although pidolic acid may be sold in a variety of non-prescription, over-the-counter dietary supplement products for cognitive or memory enhancement, there are many studies that suggest that such products or such supplementation do not elicit any kind of cognitive benefit to users. In fact, the general suggestion for any such pidolic acid product is to exercise caution in their recommendation as much more research is necessary. Pidolic acid and sodium pidolic acid are, however, used to some extent in skin and hair conditioning agents owing to their humectant characteristics.

Pharmacology

Pidolic acid is a naturally occurring but little-studied amino acid derivative that can be formed enzymatically or non-enzymatically and participates as a biological intermediate in various chemical pathways [A32991, L2729]. Elevations of the acid in blood levels may be associated with problems of glutamine or glutathione metabolism [L2729]. Pidolic acid, in general, is found in large quantities in brain tissue and other tissues in bound form, like skin [L2729]. Moreover, pidolic acid in high enough levels can act as an acidogen capable of inducing acidosis and a metabotoxin that can result in adverse health effects [L2729]. Chronically elevated levels of pidolic acid are associated with at least five inborn errors of metabolism including 5-oxoprolinuria (where 5-oxoproline is otherwise known as pidolic acid), 5-oxoprolinase deficiency, glutathione synthetase deficiency, hawkinsinuria, and propionic acidemia [L2729]. In particular, abnormally high levels of organic acids like pidolic acid in the blood, urine, brain, and/or other tissues results in general metabolic acidosis [L2729]. Such acidosis generally occurs when arterial pH falls below 7.35 [L2729]. In infants, the initial symptoms of acidosis consist of poor feeding, vomiting, loss of appetite, weak muscle tone (hypotonia), and lack of energy [L2729]. Eventually, acidosis and the symptoms of acidosis can lead to heart, liver, and kidney abnormalities, seizures, coma, and possibly even death [L2729]. Many children who are afflicted with organic acidemias experience intellectual disability or delayed development. In adults, acidosis or acidemia is characterized by headaches, confusion, feeling tired, tremors, sleepiness, and seizures [L2729]. High levels of pidolic acid in the blood have also been demonstrated following acetaminophen overdose, causing an increased level of acidity called a high anion gap metabolic acidosis [A32993].
Pidolic Acid is a keto derivative of the amino acid proline.

Mechanism of Action

Pidolic acid is an endogenous amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to generate a lactam. Subsequently it is also a metabolite in the glutathione cycle that is converted to glutamate by the enzyme 5-oxoprolinase. Moreover, N-terminal glutamic acid and glutamine residues can either spontaneously cyclize to become pidolic acid, or be enzymatically transformed by glutaminyl cyclases. In particular, this is ultimately a form of N-termini that is a challenge for N-terminal sequencing using Edman chemistry, which necessitates a free primary amino group that is not present in pidolic acid. Pyroglutamate aminopeptidase can restore a free N-terminus by cleaving off the pyroglutamate residue, however. Additionally, pidolic acid and certain pidolic acid salts like calcium, magnesium, and potassium pidolic acid are sometimes used as skin or hair conditioning agents because of their humectant effects. In such humectant formulations, hydrophilic amine, hydroxyl, or even carboxyl groups possess high affinities for forming hydrogen bonds with molecules of water, allowing the hygroscopic formulations to attract and retain moisture in the air nearby through absorption, therefore drawing the water vapor into the formulation.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

98-79-3

Absorption Distribution and Excretion

In skin conditioning agents, it has been observed that the percutaneous absorption of 5, 10, and 20% sodium pidolic acid through human skin was 5.97, 6.78, and 5.89%, respectively.
In the dog animal model, it was determined that 30% of an absorbed oral administration of pidolic acid was excreted unchanged in the urine and the remainder converted to urea.
Readily available data regarding the volume of distribution of pidolic acid is not available.
Readily available data regarding the clearance of pidolic acid is not available.

Metabolism Metabolites

In living cells, various metabolic pathways involving pidolic acid exist: (a) glutamyl/glutaminyl (amino acid) n is converted to pyroglutamyl- (amino acid) n by glutaminyl cyclase, pyroglutamyl- (amino acid) n is then metabolised to pyroglutamic acid (pidolic acid) by pyroglutamyl peptidase; (b) via the gamma-Glutamyl cycle, gamma-Glutamyl transpeptidase generates gamma-Glutamyl amino acid which is metabolised to pyroglutamic acid via gamma-Glutamyl cyclotransferase; (c) glutamate via gamma-Glutamylcysteine synthetase or Glutamine synthetase or Glutamate 5-kinase metabolism generates gamma-Glutamyl phosphate which itself can be converted to pyroglutamic acid; and (d) glutamate or glutamine can be non-enzymatically converted to pyroglutamic acid. Finally, pyroglutamic acid (or pidolic acid) itself is metabolized to glutamate via the 5-Oxoprolinase enzyme.
5-Oxoproline is part of the glutathione metabolism pathway. Degradation of glutathione is initiated by γ-glutamyl transpeptidase, which catalyses the transfer of its γ-glutamyl-group to acceptors. The γ-glutamyl residues are substrates of the γ-glutamyl-cyclotransferase, which converts them to 5-oxoproline and the corresponding amino acids. Conversion of 5-oxoproline to glutamate is catalysed by 5-oxoprolinase. (T527)

Wikipedia

Pyroglutamic_acid

Biological Half Life

Some studies have determined that the specific half-life of the N-terminal glutamic acid is about 9 months in a pH 4.1 buffer at 45 degrees Celsius.

Use Classification

Cosmetics -> Humectant; Moisturising

General Manufacturing Information

Miscellaneous Manufacturing
L-Proline, 5-oxo-: ACTIVE

Dates

Last modified: 08-15-2023
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